molecular formula C8H9N3O B1384361 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol CAS No. 1057670-30-0

1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol

Cat. No.: B1384361
CAS No.: 1057670-30-0
M. Wt: 163.18 g/mol
InChI Key: OGHJXPFJKXUWDP-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol is a chemical compound belonging to the class of pyrazolopyridines These compounds are characterized by a fused pyrazole and pyridine ring system, which imparts unique chemical and biological properties

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of 3,4-diaminopyridine with dimethyl acetylenedicarboxylate in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions to ensure complete conversion.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient catalytic systems and optimized reaction conditions to enhance yield and purity. Continuous flow reactors and green chemistry principles are often employed to minimize waste and improve sustainability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as N-oxides.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions, particularly at the pyridine nitrogen, are common. Halogenation and alkylation are typical examples.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Halogenating agents such as N-bromosuccinimide (NBS) and alkylating agents like alkyl halides are employed.

Major Products Formed:

  • Oxidation: N-oxide derivatives.

  • Reduction: Reduced pyrazolopyridine derivatives.

  • Substitution: Halogenated and alkylated derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research has explored its use as a lead compound in drug discovery, targeting various diseases.

  • Industry: Its derivatives are used in the development of new materials and chemical products.

Mechanism of Action

Pyrazolo[3,4-b]pyridine derivatives, including 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol, have been studied for their inhibitory activities against Tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer . One study found that compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

Future Directions

The future directions in the research of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol and related compounds could involve further exploration of their synthesis, biological activities, and potential applications in medicine . More studies are needed to fully understand their mechanisms of action and to optimize their properties for specific applications.

Comparison with Similar Compounds

  • 1H-Pyrazolo[3,4-b]pyridin-4-ol: A closely related compound without the methyl groups.

  • 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one: Another pyrazolopyridine derivative with a different substitution pattern.

Uniqueness: 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methyl groups at the 1 and 3 positions enhances its stability and modifies its interaction with biological targets compared to similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique chemical structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

1,3-dimethyl-7H-pyrazolo[3,4-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-5-7-6(12)3-4-9-8(7)11(2)10-5/h3-4H,1-2H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHJXPFJKXUWDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=O)C=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057670-30-0
Record name 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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